Chiral 1-(Pyridin-2-yl)ethylamine Scaffold: Structural Foundation for Pharmacologically Relevant Drug Fragments
The 1-(pyridin-2-yl)ethylamine scaffold, the core structural motif of Benzyl[1-(pyridin-2-yl)ethyl]amine, serves as a critical pharmacophore in multiple drug molecules. Among structurally related chiral 1-(pyridin-2-yl)ethylamine derivatives, this scaffold is explicitly identified as the key fragment in suvecaltamide (T-type calcium channel modulator) and AZ-23 (orally bioavailable TRK inhibitor) [1]. In the broader class of chiral pyridine-containing amines, iridium-catalyzed asymmetric reductive amination of 2-acylpyridines yields this scaffold in up to 97% yield and 95% enantiomeric excess (ee) [1]. The benzyl-substituted derivative (target compound) retains this core pharmacophore while the N-benzyl group provides additional synthetic handles for late-stage functionalization.
| Evidence Dimension | Presence of pharmacophoric 1-(pyridin-2-yl)ethylamine scaffold in clinical-stage drug candidates |
|---|---|
| Target Compound Data | Contains intact 1-(pyridin-2-yl)ethylamine core with N-benzyl substitution (MW 212.29 g/mol) [2] |
| Comparator Or Baseline | Suvecaltamide (T-type calcium channel modulator) contains chiral 1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethan-1-amine fragment; AZ-23 contains 1-(5-fluoropyridin-2-yl)ethan-1-amine core [1] |
| Quantified Difference | Scaffold identity: both target and comparators share 1-(pyridin-2-yl)ethylamine skeleton; differentiation arises from substituent pattern (N-benzyl in target compound vs. 5-trifluoroethoxy/5-fluoro on pyridine ring in drug candidates) |
| Conditions | Structural pharmacophore analysis from published drug development literature [1] |
Why This Matters
The conserved 1-(pyridin-2-yl)ethylamine scaffold validates this compound class as a privileged structure in medicinal chemistry; procurement of the N-benzyl derivative enables SAR exploration around the benzylic position while maintaining the validated core.
- [1] Wang, G.; Nie, Z.; You, H.; Yin, Q. Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines. Chem. Commun. 2025, Advance Article. DOI: 10.1039/D5CC04017E. View Source
- [2] PubChem. Benzyl[1-(pyridin-2-yl)ethyl]amine, CID 21592198. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/21592198. View Source
